molecular formula C11H11NO2 B13981037 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid CAS No. 802258-88-4

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Cat. No.: B13981037
CAS No.: 802258-88-4
M. Wt: 189.21 g/mol
InChI Key: BNIFQPHOXAQFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the reaction of bromobenzene with 4-chlorobutyronitrile, followed by cyclization and hydrolysis . The reaction conditions often include the use of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives .

Scientific Research Applications

5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3,4-dihydro-2H-pyrrole: A closely related compound with similar structural features.

    5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A derivative with a chlorine substituent on the phenyl ring.

    5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole: A derivative with a methoxy group on the phenyl ring.

Uniqueness

5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

802258-88-4

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H11NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,13,14)

InChI Key

BNIFQPHOXAQFQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.